molecular formula C16H19Cl2N3O2 B1389569 1-(4-Amino-phenoxy)-3-benzoimidazol-1-YL-propan-2-OL dihydrochloride CAS No. 1185301-28-3

1-(4-Amino-phenoxy)-3-benzoimidazol-1-YL-propan-2-OL dihydrochloride

Cat. No.: B1389569
CAS No.: 1185301-28-3
M. Wt: 356.2 g/mol
InChI Key: JJTHAJHCTOHQSU-UHFFFAOYSA-N
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Description

1-(4-Amino-phenoxy)-3-benzoimidazol-1-YL-propan-2-OL dihydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound features a benzimidazole ring, which is a common structural motif in many biologically active molecules, and an aminophenoxy group, which contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-phenoxy)-3-benzoimidazol-1-YL-propan-2-OL dihydrochloride typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Aminophenoxy Group: The aminophenoxy group is introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with an amine.

    Linking the Propanol Chain: The final step involves the coupling of the benzimidazole and aminophenoxy intermediates with a propanol chain, often using reagents like alkyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-phenoxy)-3-benzoimidazol-1-YL-propan-2-OL dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated products.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.

Major Products:

    Oxidation Products: Nitro derivatives of the aminophenoxy group.

    Reduction Products: Hydrogenated benzimidazole derivatives.

    Substitution Products: Various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-Amino-phenoxy)-3-benzoimidazol-1-YL-propan-2-OL dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active compounds.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Amino-phenoxy)-3-benzoimidazol-1-YL-propan-2-OL dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity, while the aminophenoxy group can interact with receptor sites, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Uniqueness: 1-(4-Amino-phenoxy)-3-benzoimidazol-1-YL-propan-2-OL dihydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-(4-aminophenoxy)-3-(benzimidazol-1-yl)propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2.2ClH/c17-12-5-7-14(8-6-12)21-10-13(20)9-19-11-18-15-3-1-2-4-16(15)19;;/h1-8,11,13,20H,9-10,17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTHAJHCTOHQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(COC3=CC=C(C=C3)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Amino-phenoxy)-3-benzoimidazol-1-YL-propan-2-OL dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Amino-phenoxy)-3-benzoimidazol-1-YL-propan-2-OL dihydrochloride
Reactant of Route 3
1-(4-Amino-phenoxy)-3-benzoimidazol-1-YL-propan-2-OL dihydrochloride
Reactant of Route 4
1-(4-Amino-phenoxy)-3-benzoimidazol-1-YL-propan-2-OL dihydrochloride
Reactant of Route 5
1-(4-Amino-phenoxy)-3-benzoimidazol-1-YL-propan-2-OL dihydrochloride
Reactant of Route 6
1-(4-Amino-phenoxy)-3-benzoimidazol-1-YL-propan-2-OL dihydrochloride

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